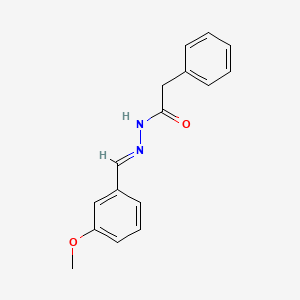

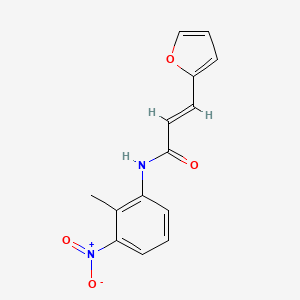

![molecular formula C18H16Cl3N3O4S B5547763 4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)

4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and synthesis of complex chemical compounds involve intricate processes where specific reactants are transformed through chemical reactions, leading to the formation of the desired product. These processes are crucial in pharmaceuticals, materials science, and chemical research.

Synthesis Analysis

The synthesis of complex chemical compounds typically involves multi-step reactions where starting materials are gradually converted to the target molecule through a series of chemical transformations. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was achieved starting from 4-amino-2-hydroxybenzoic acid, involving methylation, ethylation, thiocyanation, and oxidation steps, achieving a total yield of 24.5% (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of chemical compounds can be determined using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These techniques provide detailed information about the atomic and molecular composition, helping in the identification of functional groups and overall molecular geometry. For instance, the structure of novel amino acids for pseudopeptide synthesis was confirmed using IR, NMR, and MS techniques, showcasing the potential of these methods in elucidating complex molecular structures (R. Pascal et al., 2000).

Chemical Reactions and Properties

Chemical compounds participate in various reactions depending on their functional groups and conditions applied. The reactivity, mechanisms, and conditions under which these reactions occur are critical for the synthesis and modification of compounds. The study on fungicides, for example, illustrated novel addition reactions of o-aminobenzenethiol to certain thiazolidones, highlighting the diverse reactivity of chemical entities (H. Nagase, 1974).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure play a significant role in the characterization and application of chemical compounds. These properties are influenced by the molecular structure and can be studied using techniques like X-ray crystallography. The crystal structure of certain compounds, for instance, revealed important interactions and arrangements, providing insights into their stability and reactivity (P. Kosma et al., 2012).

Applications De Recherche Scientifique

Quantum Chemical Studies on Benzoic Acids

Quantum chemical studies have explored the dissociation of substituted benzoic acids, including investigations into the dimerizations of benzoic acid derivatives. These studies provide insights into the chemical behaviors of complex benzoic acids, potentially including the specific compound , by examining their structural and electronic properties. This research lays foundational knowledge for understanding how such compounds interact at the molecular level, which is crucial for various applications in materials science and medicinal chemistry (Sainsbury, 1975).

Antimicrobial Activity of Benzoic Acid Derivatives

Research into the synthesis and antimicrobial activity of new pyridine derivatives has highlighted the potential of benzoic acid derivatives, including complex structures similar to the specified compound, as antimicrobial agents. These compounds exhibit variable and modest activity against bacteria and fungi, pointing to the role of substituted benzoic acids in developing new antimicrobial strategies (Patel, Agravat, & Shaikh, 2011).

Dopants for Conductive Polymers

Substituted benzoic acids have been used as dopants for polyaniline, a conductive polymer, indicating the versatility of such compounds in enhancing electrical conductivity. This application is significant for the development of electronic materials and devices, where the precise modulation of conductive properties is essential (Amarnath & Palaniappan, 2005).

Role in Synthesis of Complex Organic Molecules

Benzoic acid derivatives serve as key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Their chemical reactivity and ability to undergo various transformations make them valuable tools in organic synthesis, enabling the creation of molecules with specific functional properties (Bektaş et al., 2010).

Environmental Degradation Studies

Studies on the photodecomposition of chlorobenzoic acids, including derivatives similar to the specified compound, are crucial for understanding the environmental fate of such chemicals. This research informs the development of strategies for the remediation of environmental contamination by synthetic organic compounds (Crosby & Leitis, 1969).

Propriétés

IUPAC Name |

4-[[2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl3N3O4S/c1-28-13-4-2-3-11(9-13)14(25)23-16(18(19,20)21)24-17(29)22-12-7-5-10(6-8-12)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBGGQRNOSEUMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)

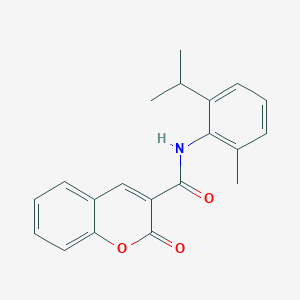

![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5547723.png)

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)

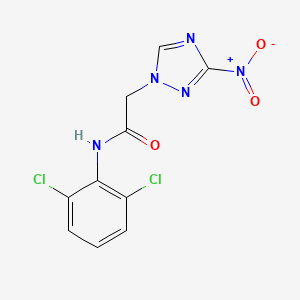

![8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)

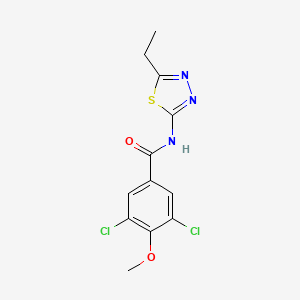

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)